molecular formula C9H7Br2ClO B8464298 2-Bromo-1-(4-bromo-2-chloro-phenyl)-propan-1-one

2-Bromo-1-(4-bromo-2-chloro-phenyl)-propan-1-one

Cat. No. B8464298
M. Wt: 326.41 g/mol
InChI Key: HIMPCPMGXZLIJT-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

This compound is prepared from 4-bromo-2-chloro-benzoic acid analgously to 2-bromo-1-(4-bromo-2-methyl-phenyl)-propan-1-one (Intermediate MA). 1H NMR (400 MHz, CDCl3) δ 1.90 (2H, d), 5.21 (1H, q), 7.40 (1H, d), 7.50 (1H, d), 7.62 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([Cl:11])[CH:3]=1.[Br:12][CH:13](C)[C:14](C1C=CC(Br)=CC=1C)=O>>[Br:12][CH:13]([CH3:14])[C:6]([C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[Cl:11])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)C1=C(C=C(C=C1)Br)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=C(C=C(C=C1)Br)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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